molecular formula C16H14IN B13793592 3-Iodo-1-methyl-2-P-tolyl-1H-indole

3-Iodo-1-methyl-2-P-tolyl-1H-indole

Cat. No.: B13793592
M. Wt: 347.19 g/mol
InChI Key: SFTSUJMQXFMWSM-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-2-P-tolyl-1H-indole is an indole derivative that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a P-tolyl group at the second position of the indole ring. The molecular formula of this compound is C16H14IN, and it has a molecular weight of 347.19 g/mol .

Preparation Methods

The synthesis of 3-Iodo-1-methyl-2-P-tolyl-1H-indole typically involves Sonogashira coupling and electrophilic cyclization reactions. The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is often followed by electrophilic cyclization to form the indole ring. The yields for these reactions are generally high, with reported yields of 70%, 68%, and 67% for similar indole derivatives .

Chemical Reactions Analysis

3-Iodo-1-methyl-2-P-tolyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-Iodo-1-methyl-2-P-tolyl-1H-indole has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-2-P-tolyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, as an electrocatalyst, it facilitates the oxidation of glucose by providing a surface for the reaction to occur. This process involves the transfer of electrons from glucose to the catalyst, resulting in the production of electrical energy .

Comparison with Similar Compounds

3-Iodo-1-methyl-2-P-tolyl-1H-indole can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C16H14IN

Molecular Weight

347.19 g/mol

IUPAC Name

3-iodo-1-methyl-2-(4-methylphenyl)indole

InChI

InChI=1S/C16H14IN/c1-11-7-9-12(10-8-11)16-15(17)13-5-3-4-6-14(13)18(16)2/h3-10H,1-2H3

InChI Key

SFTSUJMQXFMWSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C)I

Origin of Product

United States

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